molecular formula C16H16N2O3S2 B2522089 N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide CAS No. 1705559-59-6

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide

Cat. No. B2522089
CAS RN: 1705559-59-6
M. Wt: 348.44
InChI Key: GDSUKOPVQSCXEF-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide is a compound that can be categorized within the broader class of sulfonamide derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on sulfonamide derivatives.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including N-alkylation, which has been shown to be a viable approach for creating selective ligands or multifunctional agents for complex diseases . Another method includes the intramolecular Diels-Alder reactions to create novel cyclic sulfonamides . Although the exact synthesis method for this compound is not detailed, these methods provide a context for how such compounds could be synthesized.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group, which is a common feature in many pharmacologically active compounds. The structure of a related compound, 4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide, shows that the sulfonamide nitrogen atoms exhibit a nearly trigonal-planar geometry, which is a significant structural characteristic that could influence the compound's biological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including the formation of complexes with metals, as seen in the trapping of N-heterocyclic carbenes (NHCs) by palladium complexes . This reactivity suggests that this compound could also form complexes with metals, which might be relevant for its potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the presence of the sulfonamide group can lead to the formation of dimers through hydrogen bonding, as observed in the crystal structure of a related sulfonamide compound . These properties are crucial for understanding the solubility, stability, and overall reactivity of the compound, which are important factors in drug design and development.

Scientific Research Applications

Antioxidant Activity and Reaction Pathways

A review highlights the antioxidant capacity assays based on the ABTS radical cation and discusses the specific reaction pathways that underlie the ABTS/potassium persulfate decolorization assay. This includes the formation of coupling adducts with ABTS•+ by some antioxidants, especially of phenolic nature, and the oxidative degradation leading to specific adducts. The study emphasizes the need for further elucidation of the extent to which coupling reactions contribute to total antioxidant capacity and the specificity of oxidation products (Ilyasov et al., 2020).

Environmental Persistence and Toxicity of Parabens

Another study reviews the environmental occurrence, fate, and behavior of parabens, highlighting their ubiquity in surface waters and sediments due to continuous introduction from paraben-based products. This research points to the need for further studies to understand the stability and persistence of halogenated by-products of parabens, which could pose environmental and health risks (Haman et al., 2015).

Sulfonamide-Based Therapeutics

A review on sulfonamides between 2008 and 2012 discusses the development of novel drugs incorporating the sulfonamide moiety, including their applications as antiglaucoma agents, antitumor agents, and in the treatment of various diseases. This review provides insight into the structural motif of sulfonamides and their potential as key components in future therapeutics (Carta et al., 2012).

Phenolic Acids in Vegetables and Health Benefits

Research on phenolic acids from vegetables underlines the importance of these compounds in contributing to health benefits, emphasizing the stability of phenolic acids through processing and storage. This study advocates for the inclusion of vegetables as a significant source of phenolic acids in the diet to combat lifestyle diseases (Rashmi & Negi, 2020).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-12-17-15-11-13(7-8-16(15)22-12)18-23(19,20)10-9-21-14-5-3-2-4-6-14/h2-8,11,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSUKOPVQSCXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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